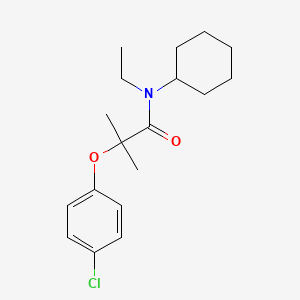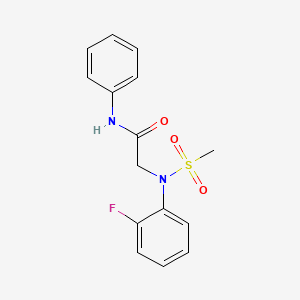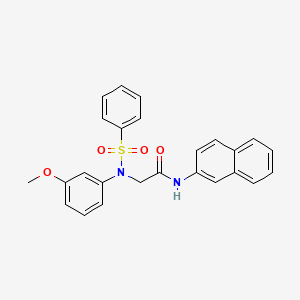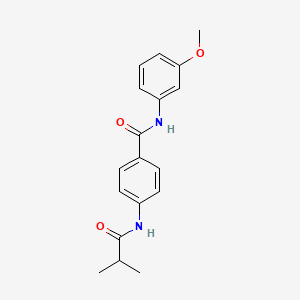![molecular formula C16H13ClN2O2 B5808033 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, also known as CMPD1, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. CMPD1 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its ability to bind to specific targets in the body, such as COX-2, and inhibit their activity. This leads to a decrease in the production of inflammatory mediators, induction of apoptosis in cancer cells, and prevention of neuronal cell death in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have various biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, induce apoptosis in cancer cells, and prevent neuronal cell death in models of neurodegenerative diseases. Additionally, 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its ability to selectively target specific enzymes and pathways in the body, making it a useful tool for studying their function. Additionally, 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its poor solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol could be further studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research could also focus on improving the solubility of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol to make it more accessible for use in lab experiments.
合成法
The synthesis of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with 4-methoxyphenylhydrazine to form 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out in a solvent such as ethanol or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization to obtain a pure form of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol.
科学的研究の応用
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has also been shown to have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases.
特性
IUPAC Name |
4-chloro-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-5-2-10(3-6-12)14-9-15(19-18-14)13-8-11(17)4-7-16(13)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKXGDQMJMUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)




![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)

![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)


![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)

![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)